Enhanced Lipophilicity and Altered Physical Properties Compared to Non-Brominated Analogue
9-Bromo-9-decenenitrile exhibits significantly higher lipophilicity than its non-brominated parent, 9-decenenitrile. The calculated LogP (ACD/LogP) for the target compound is 3.61 , compared to 3.29 for 9-decenenitrile . This 0.32 LogP unit increase corresponds to an approximately 2.1-fold increase in partition coefficient, suggesting greater membrane permeability in biological systems and altered retention times in reversed-phase chromatography. Additionally, the compound's predicted boiling point of 313.3°C and density of 1.2 g/cm³ are markedly higher than 9-decenenitrile's 252.3°C and 0.8 g/cm³ , respectively.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.61 (ACD/LogP) |
| Comparator Or Baseline | 9-Decenenitrile: 3.29 (ACD/LogP) |
| Quantified Difference | ΔLogP = 0.32 (approx. 2.1x higher partition coefficient) |
| Conditions | Predicted data from ACD/Labs Percepta Platform (v14.00) |
Why This Matters
This differentiation is critical for medicinal chemists optimizing lead compounds for cell permeability and for analytical chemists developing HPLC methods.
